18-Nor-17beta-estradiol

Übersicht

Beschreibung

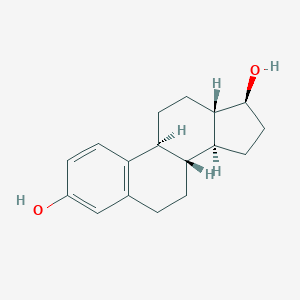

18-Nor-17beta-estradiol is a synthetic steroid hormone that belongs to the class of estradiol derivatives. It is structurally similar to 17-beta estradiol but lacks the 18-methyl group, which gives it unique properties. This compound has been studied for its potential therapeutic applications, particularly in the fields of endocrinology and oncology .

Vorbereitungsmethoden

The synthesis of 18-Nor-17beta-estradiol involves several steps, starting from estrone. One common method is the Wittig-Schöllkopf cyclization of an appropriately functionalized D-seco-steroid. This process involves nine steps, including the crucial hydration of the C(13)=C(17) bond in an anti-Markovnikov sense via a diastereoselective hydroboration procedure . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production.

Analyse Chemischer Reaktionen

18-Nor-17beta-estradiol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

18-Nor-17beta-estradiol serves as a reference standard in analytical chemistry, particularly in the development of detection methods for steroid hormones. Its unique properties allow researchers to calibrate and validate assays aimed at measuring estrogen levels in biological samples.

Endocrinology

This compound has been studied for its ability to modulate estrogen receptor activity , which is crucial for understanding estrogen's role in various physiological processes. Research indicates that this compound may exhibit neuroprotective effects , potentially influencing cognitive function and neurodegenerative disease progression .

Oncology

In cancer research, this compound is explored for its therapeutic potential against hormone-sensitive cancers such as breast cancer. Studies have shown that it can selectively bind to estrogen receptors, influencing tumor growth and response to treatment .

Hormone Replacement Therapy

Due to its nonfeminizing nature, this compound is being investigated as a safer alternative in hormone replacement therapies (HRT). It aims to provide the benefits of estrogen without the associated risks of feminization or increased cancer risk typically linked with conventional estrogens .

Neuroprotective Research

Recent studies have highlighted the potential of this compound in protecting neuronal health, especially in the context of aging and menopause. Its effects on brain estrogen receptor density have been documented, suggesting a role in mitigating cognitive decline associated with estrogen deficiency .

Comparative Analysis with Other Estrogens

| Compound | Key Characteristics | Applications |

|---|---|---|

| 17-beta Estradiol | Potent estrogenic properties; high receptor affinity | HRT, osteoporosis treatment, cancer therapy |

| 17-alpha Estradiol | Nonfeminizing; neuroprotective potential | Research on neuroprotection |

| This compound | Reduced receptor affinity; unique therapeutic profile | HRT, cancer therapy, neuroprotection research |

Case Study: Neuroprotective Effects

A study utilizing Positron Emission Tomography (PET) demonstrated that 18F-fluoroestradiol (a radiolabeled form) can effectively measure estrogen receptor density in the brain across different menopausal stages. Results indicated a correlation between higher receptor density and cognitive function, suggesting that compounds like this compound could play a role in maintaining neurological health during menopause .

Research on Cancer Treatment

Clinical trials have explored the efficacy of this compound in treating breast cancer. Findings suggest that it may inhibit tumor growth by modulating estrogen receptor pathways differently compared to traditional estrogens .

Hormone Replacement Therapy Trials

Longitudinal studies focusing on low-dose regimens of this compound have shown promising results in improving bone mineral density (BMD) without significant adverse effects commonly associated with higher doses of traditional estrogens .

Wirkmechanismus

The mechanism of action of 18-Nor-17beta-estradiol involves its interaction with estrogen receptors. Unlike 17-beta estradiol, it has a reduced affinity for these receptors, which makes it a nonfeminizing estrogen. It exerts its effects by modulating the expression of estrogen-responsive genes and influencing various signaling pathways involved in cell proliferation, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

18-Nor-17beta-estradiol is often compared with other estradiol derivatives, such as:

17-beta Estradiol: Known for its potent estrogenic properties and high affinity for estrogen receptors.

17-alpha Estradiol: Similar to this compound in that it is a nonfeminizing estrogen with neuroprotective potential.

18-Nor-17-beta Estradiol: Another derivative that lacks the 18-methyl group, used in various research applications.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and therapeutic potential.

Biologische Aktivität

18-Nor-17beta-estradiol is a synthetic derivative of estradiol, which has garnered attention for its unique biological activities and potential therapeutic applications. This compound is primarily investigated for its role in modulating estrogen receptor (ER) activity, with implications for various medical conditions including breast cancer, osteoporosis, and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The biological activity of this compound primarily involves its interaction with estrogen receptors. Unlike natural estradiol, this compound exhibits a reduced affinity for these receptors, categorizing it as a nonfeminizing estrogen . This characteristic allows it to modulate the expression of estrogen-responsive genes without eliciting the full spectrum of effects associated with traditional estrogens. The compound influences several signaling pathways that are crucial for cell proliferation, differentiation, and apoptosis .

Biological Effects

Research indicates that this compound has several notable biological effects:

- Estrogen Receptor Modulation : It has been shown to modulate ER activity, providing a potential therapeutic avenue for hormone-dependent cancers such as breast cancer.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially influencing cognitive function and neurobiological aging .

- Bone Health : Its application in treating osteoporosis is being explored due to its ability to affect bone remodeling processes.

Case Studies and Research Findings

Numerous studies have investigated the efficacy and safety of this compound in various contexts:

-

Breast Cancer Treatment :

- A study involving patients with advanced endocrine-resistant ER-positive breast cancer demonstrated that alternating treatment with 17beta-estradiol (which shares structural similarities with this compound) yielded a clinical benefit rate of 42.1% , suggesting that estrogen therapy can be effective even in resistant cases .

- Neuroprotective Studies :

-

In Vitro Studies :

- In vitro experiments have shown that structural modifications of estradiol can significantly alter receptor binding affinities and biological activities. For instance, modifications similar to those in this compound resulted in drastically reduced estrogenicity compared to natural estradiol, highlighting its potential as a therapeutic agent with minimized side effects .

Data Table: Comparative Biological Activity

The following table summarizes key findings from various studies assessing the biological activity of this compound compared to other estrogens:

| Compound | Estrogen Receptor Binding Affinity | Clinical Benefit Rate | Neuroprotective Effects |

|---|---|---|---|

| This compound | Reduced | TBD | Potentially positive |

| 17beta-Estradiol | High | 42.1% | Established |

| Ethinylestradiol | High | Variable | Limited |

Eigenschaften

IUPAC Name |

(8S,9S,13S,14S,17S)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2/t13-,14-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBFOZNDVHIKJM-NRKLIOEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](CCC3=C2C=CC(=C3)O)[C@H]4[C@H]1[C@H](CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450565 | |

| Record name | 17|A,18-Norestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-14-8 | |

| Record name | 17|A,18-Norestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.